molecular formula C8H12O2 B13200010 2-Methoxy-4-methylcyclohex-2-EN-1-one

2-Methoxy-4-methylcyclohex-2-EN-1-one

Cat. No.: B13200010
M. Wt: 140.18 g/mol
InChI Key: GBNNPNHMBNLAEW-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O2 It is a cyclohexenone derivative, characterized by the presence of a methoxy group and a methyl group on the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohex-2-en-1-one with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, allowing the methoxy group to be introduced into the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxy-4-methylcyclohexanone or 2-methoxy-4-methylcyclohexanoic acid.

    Reduction: Formation of 2-methoxy-4-methylcyclohexanol.

    Substitution: Formation of various substituted cyclohexenones depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-methylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohex-2-en-1-one: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-Methyl-2-cyclohexen-1-one: Similar structure but with a different substitution pattern on the cyclohexene ring.

    3-Methyl-2-cyclohexen-1-one: Another cyclohexenone derivative with a different position of the methyl group.

Uniqueness

2-Methoxy-4-methylcyclohex-2-en-1-one is unique due to the presence of both methoxy and methyl groups on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-methoxy-4-methylcyclohex-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-6-3-4-7(9)8(5-6)10-2/h5-6H,3-4H2,1-2H3

InChI Key

GBNNPNHMBNLAEW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(=C1)OC

Origin of Product

United States

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